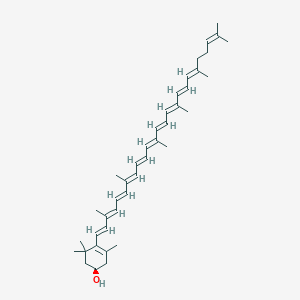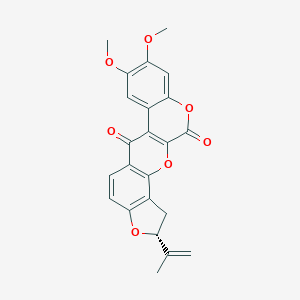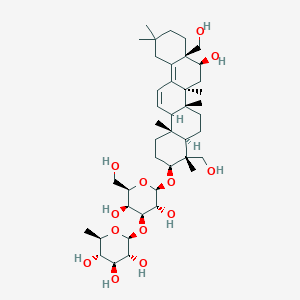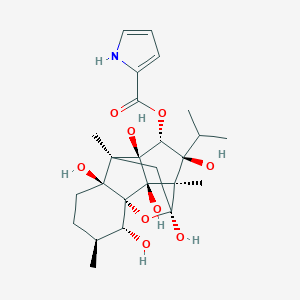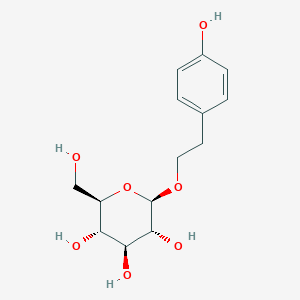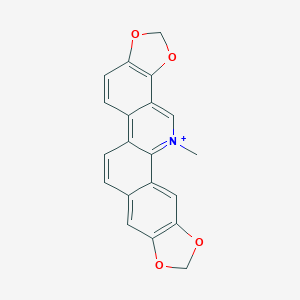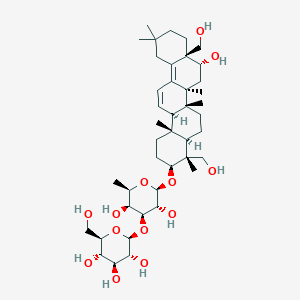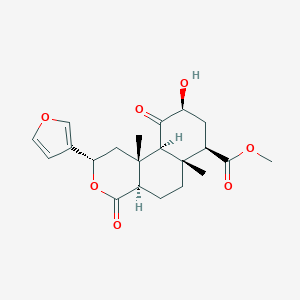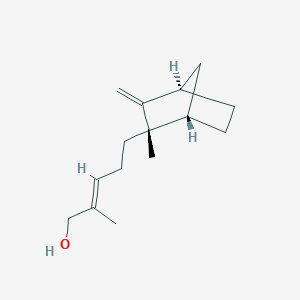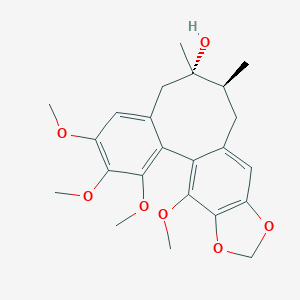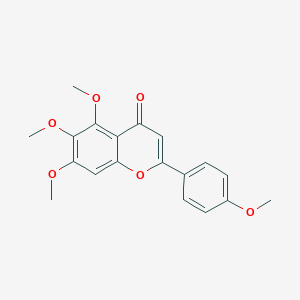
Sennidine A
Overview
Description
Sennidin A is a natural anthraquinone derivative primarily found in the leaves of the Cassia angustifolia plant It is a significant metabolite of sennoside A, which is widely known for its use as a laxative
Mechanism of Action
Target of Action
Sennidine A, also known as Sennoside A, is a natural dianthrone glycoside primarily found in medicinal plants of the Senna and Rhubarb families . The primary target of this compound is the gut bacteria, which metabolize it into an active metabolite, rheinanthrone . Rheinanthrone then increases the expression of cyclooxygenase 2 (COX2) in macrophage cells .
Mode of Action
This compound interacts with its targets, the gut bacteria, which metabolize it into rheinanthrone . This metabolite then increases the expression of COX2 in macrophage cells, leading to an increase in prostaglandin E2 (PGE2) . This interaction results in changes in the gut environment, leading to its laxative effect .
Biochemical Pathways
The biochemical pathway primarily affected by this compound involves the transformation of the compound into rheinanthrone by gut bacteria . This metabolite then interacts with COX2 in macrophage cells, leading to an increase in PGE2 . The increase in PGE2 affects the contractions in the proximal colon, reducing the passage time of luminal contents and the absorption of water .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption and metabolism in the gut. It is transported through the intestinal cells in a concentration-dependent manner, and its transport is linear with time . The absorption in the apical to basolateral direction is poor, indicating a significant efflux of the absorbed compounds back into the intestinal lumen .
Result of Action
The primary result of this compound’s action is its laxative effect. It inhibits contractions in the proximal colon, reducing the passage time of luminal contents and the absorption of water . This leads to its use as a traditional irritant laxative . Additionally, it has been reported to regulate the levels of blood glucose and attenuate the traits of type 2 diabetes mellitus and obesity in mice by modulating the composition of gut microbiota .
Action Environment
The action of this compound is influenced by the environment in the gut. The presence of gut bacteria is crucial for the metabolism of this compound into its active metabolite, rheinanthrone . Furthermore, the compound’s transport through the intestinal cells is concentration-dependent , indicating that the concentration of this compound in the gut can influence its action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Sennidine A interacts with various enzymes, proteins, and other biomolecules. It is known to possess numerous pharmacological properties, such as laxative, anti-obesity, hypoglycemic, hepatoprotective, anti-fibrotic, anti-inflammatory, anti-tumor, anti-bacterial, anti-fungal, anti-viral, and anti-neurodegenerative activities . These interactions and properties lay the foundation for its potential application in treating a variety of diseases .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . Long-term use of this compound in large doses may have some adverse effects, including the occurrence of melanosis coli and carcinogenesis of colon cancer .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Detailed studies on threshold effects, as well as toxic or adverse effects at high doses, are still needed.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and it may have effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It is absorbed in a concentration-dependent manner and its transport is linear with time . The absorption in the apical to basolateral direction is poor .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sennidin A can be synthesized through the hydrolysis of sennoside A. The process involves breaking the glycosidic bond in sennoside A to yield sennidin A and glucose. This reaction typically occurs under acidic conditions or with the help of specific enzymes.
Industrial Production Methods
Industrial production of sennidin A often involves the extraction of sennoside A from the leaves of Cassia angustifolia, followed by its hydrolysis. The extraction process includes macerating the leaves in water or an organic solvent, followed by purification using techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Sennidin A undergoes various chemical reactions, including:
Oxidation: Sennidin A can be oxidized to form rhein anthrone, a compound with significant biological activity.
Reduction: Reduction of sennidin A can lead to the formation of dihydro derivatives.
Substitution: Sennidin A can undergo substitution reactions, particularly at the hydroxyl groups, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Substitution reactions typically involve reagents like acyl chlorides or alkyl halides under basic conditions.
Major Products
Oxidation: Rhein anthrone
Reduction: Dihydro derivatives of sennidin A
Substitution: Various substituted anthraquinone derivatives
Scientific Research Applications
Sennidin A has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other anthraquinone derivatives.
Biology: Studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: Investigated for its anti-inflammatory, anti-tumor, and anti-viral properties.
Industry: Utilized in the production of dyes and pigments due to its anthraquinone structure.
Comparison with Similar Compounds
Similar Compounds
Sennoside A: A glycoside precursor of sennidin A, known for its laxative properties.
Rhein Anthrone: An oxidation product of sennidin A with significant biological activity.
Sennoside B: Another glycoside similar to sennoside A, also used as a laxative.
Uniqueness of Sennidin A
Sennidin A is unique due to its specific molecular structure, which allows it to interact with various biological targets. Its ability to inhibit HCV NS3 helicase and induce GLUT4 translocation sets it apart from other similar compounds.
Properties
CAS No. |
641-12-3 |
|---|---|
Molecular Formula |
C30H18O10 |
Molecular Weight |
538.5 g/mol |
IUPAC Name |
(9R)-9-[(9R)-2-carboxy-4,5-dihydroxy-10-oxo-9H-anthracen-9-yl]-4,5-dihydroxy-10-oxo-9H-anthracene-2-carboxylic acid |
InChI |
InChI=1S/C30H18O10/c31-17-5-1-3-13-21(15-7-11(29(37)38)9-19(33)25(15)27(35)23(13)17)22-14-4-2-6-18(32)24(14)28(36)26-16(22)8-12(30(39)40)10-20(26)34/h1-10,21-22,31-34H,(H,37,38)(H,39,40)/t21-,22-/m1/s1 |
InChI Key |
JPMRHWLJLNKRTJ-FGZHOGPDSA-N |
SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2C4C5=C(C(=CC=C5)O)C(=O)C6=C4C=C(C=C6O)C(=O)O)C=C(C=C3O)C(=O)O |
Isomeric SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C([C@@H]2[C@@H]4C5=C(C(=CC=C5)O)C(=O)C6=C4C=C(C=C6O)C(=O)O)C=C(C=C3O)C(=O)O |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2C4C5=C(C(=CC=C5)O)C(=O)C6=C4C=C(C=C6O)C(=O)O)C=C(C=C3O)C(=O)O |
Key on ui other cas no. |
641-12-3 517-44-2 |
Pictograms |
Irritant |
Synonyms |
dihydroxydianthrone dihydroxydianthrone, (R*,S*)-isomer sennidin A sennidin B sennidine A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action for Sennidin A's laxative effect?
A1: Sennidin A, a metabolite of sennosides, primarily affects the motility of the large intestine. It accelerates colonic transit time, leading to a laxative effect. [, ] While the exact mechanism is not fully elucidated, studies suggest the involvement of endogenous prostaglandins, as indomethacin partially inhibits this acceleration. []
Q2: Does Sennidin A impact small intestine transit time?
A2: Studies in rats indicate that Sennidin A and its parent compound, sennosides, do not affect small intestine transit time, even at high doses. [] This suggests a specific action on the large intestine.
Q3: Are there other proposed mechanisms for Sennidin A's laxative effect beyond motility changes?
A3: While accelerated colonic transit is considered a major component, Sennidin A's metabolite, rhein anthrone, has been shown to reverse net water absorption to net secretion in the rat small intestine. [] This suggests a potential contribution from altered fluid transport in the intestines.
Q4: What is the chemical structure of Sennidin A?
A4: Sennidin A is a dianthrone, meaning it consists of two anthrone units linked together. It is specifically derived from rhein, with the two rhein units connected by a single C-C bond. [, ]
Q5: What spectroscopic data is available for characterizing Sennidin A?
A5: Studies have utilized various spectroscopic techniques, including UV-Vis spectrophotometry. Sennidin A exhibits a characteristic absorbance maximum around 375 nm. [] Additionally, HPLC methods with amperometric detection have been employed for analyzing Sennidin A and related compounds. []
Q6: The provided research focuses heavily on Sennidin A's pharmacological properties. Is there information available on its material compatibility, catalytic activity, or applications in computational chemistry?
A6: The provided research primarily focuses on the pharmacological aspects of Sennidin A, with a particular emphasis on its laxative properties and metabolism. There is limited information available regarding its material compatibility, catalytic properties, or applications in computational chemistry within these studies.
Q7: How does the structure of Sennidin A contribute to its purgative activity compared to other related compounds?
A7: Sennidin A, being a dianthrone, exhibits higher purgative activity compared to its monomeric counterparts, rhein anthrone and rhein. [] This highlights the importance of the dianthrone structure for potent laxative activity. Further research comparing various dianthrones, including Sennoside A, reveals a structure-activity relationship where the presence and position of glycosidic groups significantly influence the potency. [, ]
Q8: What is known about the stability of Sennidin A under physiological conditions?
A8: Sennidin A, while more stable than its reduced form, rhein anthrone, can still undergo degradation in the gut. Studies show that it can be further metabolized by intestinal bacteria, primarily through reduction reactions. [, , ] This degradation can lead to the formation of various metabolites, including rhein anthrone and rhein. [, , ]
Q9: How does the stability of Sennidin A compare to its glycosylated precursor, Sennoside A?
A9: Sennosides, including Sennoside A, are considered prodrugs and are metabolized by intestinal bacteria to release the active sennidins. [, , ] This suggests that Sennidin A might be more stable in the intestinal environment compared to its glycosylated precursor.
Q10: The provided research focuses on the pharmacological aspects of Sennidin A. Is there information available on specific SHE (Safety, Health, and Environment) regulations related to this compound?
A10: The provided research predominantly explores the pharmacological properties and metabolism of Sennidin A. Specific SHE regulations are not extensively discussed within these studies.
Q11: What is the primary route of elimination for Sennidin A and its metabolites?
A12: Following limited absorption, Sennidin A and its metabolites are primarily eliminated through fecal excretion. [] A small fraction of the administered dose might be metabolized and excreted in the urine, primarily as glucuronide conjugates. []
Q12: What in vivo models have been used to study the laxative effect of Sennidin A and related compounds?
A13: Rat models have been extensively employed to investigate the laxative effects of Sennidin A and its related compounds. [, , , ] Researchers commonly use parameters such as large intestine transit time, fecal water content, and the time to the appearance of the first colored feces to assess laxative activity.
Q13: The provided research predominantly focuses on the pharmacological properties and metabolism of Sennidin A. Is there information available on resistance mechanisms, toxicology, specific drug delivery strategies, or related biomarkers for this compound?
A13: The provided research primarily centers around the pharmacological aspects and metabolism of Sennidin A. Information related to resistance mechanisms, detailed toxicology profiles, targeted drug delivery approaches, or specific biomarkers associated with Sennidin A is limited within these studies.
Q14: What analytical techniques have been employed to study the metabolism of Sennidin A and identify its metabolites?
A15: Various analytical techniques, including thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and gas chromatography-mass spectrometry (GC-MS), have been utilized to study the metabolism of Sennidin A and identify its metabolites. [, ]
Q15: The provided research primarily focuses on the pharmacological properties and metabolism of Sennidin A. Is there information available regarding its environmental impact, dissolution characteristics, analytical method validation for its detection, or quality control measures during its production?
A15: The provided research primarily centers around the pharmacological aspects and metabolism of Sennidin A. Information regarding its environmental impact, dissolution properties, specific analytical method validation for its detection, or quality control measures employed during its production is not extensively discussed within these studies.
Q16: The provided research predominantly focuses on the pharmacological properties and metabolism of Sennidin A. Is there information available regarding its immunogenicity, interactions with drug transporters, impact on drug-metabolizing enzymes, biocompatibility, potential alternatives, recycling strategies, or research infrastructure related to this compound?
A16: The provided research primarily centers around the pharmacological aspects and metabolism of Sennidin A. Information regarding its immunogenicity, interactions with drug transporters, effects on drug-metabolizing enzymes, biocompatibility, potential alternatives, recycling strategies, or specific research infrastructure associated with Sennidin A is not extensively discussed within these studies.
Q17: What are some of the key historical milestones in the research of Sennidin A and its related compounds?
A18: The isolation and characterization of sennosides, the glycosidic precursors of sennidins, in 1941 by Stoll marked a significant milestone. [] Subsequent research elucidated the metabolic pathway of sennosides, highlighting the role of intestinal bacteria in converting them to the active sennidins. [, , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



